![molecular formula C19H19N3O4 B2361362 Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate CAS No. 655248-76-3](/img/structure/B2361362.png)
Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate
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Description
The substituted 6,7-dihydroxy-4-quinazolineamines, such as tandutinib, erlotinib, and gefitinib, have been synthesized and characterized by NMR and HPLC . These compounds are known as tyrosine kinase inhibitors and have become important targets for selective cancer therapies .
Synthesis Analysis
The synthesis of these compounds starts from 4-hydroxy-3-methoxy-benzoic acid, which is reacted with 1-bromo-3-chloro-propane followed by nitration, yielding the desired regioisomer in 75% yield .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include reaction with 1-bromo-3-chloro-propane followed by nitration .Mechanism of Action
Tyrosine kinase inhibitors like erlotinib and gefitinib inhibit tyrosine kinase activity and restrict the receptor’s catalytic activity, autophosphorylation, and its engagement with signal transducers . Tandutinib selectively inhibits FLT3 and PDGFR, while other tyrosine or serine/threonine kinases are not significantly inhibited .
properties
IUPAC Name |
ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-4-26-19(23)12-5-7-13(8-6-12)22-18-14-9-16(24-2)17(25-3)10-15(14)20-11-21-18/h5-11H,4H2,1-3H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGGHLADHCRTMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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